2-Hydroxy-3-methylbutanenitrile
Overview
Description
The compound 2-Hydroxy-3-methylbutanenitrile is a hydroxyl-nitrile, which is a class of organic compounds containing both hydroxyl (-OH) and nitrile (-CN) functional groups. This particular compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of 3(RS)-Hydroxy-2-methylenebutanenitrile, a closely related compound to 2-Hydroxy-3-methylbutanenitrile, was achieved from acetaldehyde and acrylonitrile using DABCO as a catalyst. The reaction conditions were optimized due to reproducibility issues with literature procedures. Asymmetric transesterification of the Morita-Baylis-Hillman adduct was carried out using ten lipases, with the best results obtained using lipase from Candida antarctica and Novozyme 435 .
Molecular Structure Analysis
Vibrational spectroscopy and reactive site analysis were conducted on a compound with a similar structure, 2-[(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy]-3-hydroxypropyl (2S)-2-amino-3-methylbutanoate. The optimized molecular structure and vibrational frequencies were obtained theoretically using Gaussian03W software package and B3LYP/6-311++G(d,p) as the basis set. The electronic properties were analyzed from the UV–Vis spectrum, and the HOMO-LUMO gap was found to be 4.585 eV, indicating a potential for bioactivity .
Chemical Reactions Analysis
The regioselectivity in hydroxylation reactions of 2-methylbutane, which is structurally similar to 2-Hydroxy-3-methylbutanenitrile, was studied. Theoretical calculations at the B3LYP DFT level showed that a concerted mechanism via a four-centered transition state is energetically more favorable than a radical mechanism for most cases. The regioselectivity in the concerted mechanism prefers a secondary C–H bond dissociation, while the radical mechanism prefers a tertiary C–H bond dissociation .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-3-methylbutanenitrile can be inferred from related compounds. For instance, the gas-phase elimination kinetics of 2-hydroxy-2-methylbutyric acid were examined, and the reactions followed a first-order rate law. The rate of dehydration increased with the augmentation of alkyl bulkiness at the 2-position, suggesting that electron release from alkyl groups enhances the pyrolysis decomposition of these substrates . This information can provide insights into the stability and reactivity of 2-Hydroxy-3-methylbutanenitrile under similar conditions.
Scientific Research Applications
1. Aroma Compounds in Alcoholic Beverages
A study by Gracia-Moreno et al. (2015) developed a method for determining five hydroxy acids, including 2-hydroxy-3-methylbutanoic (2OH3MB), in wines and other alcoholic beverages. They found that these compounds, which include variants of 2-hydroxy-3-methylbutanenitrile, may significantly affect the sensory characteristics of these beverages.
2. Potential in Sustainable Biofuel Production
Tokic et al. (2018) identified 2-hydroxy-2-methylbutanenitrile as a promising precursor for the sustainable production of methyl ethyl ketone (MEK), a valuable biofuel candidate. Their research, published in ACS Synthetic Biology, explored novel biosynthetic pathways for efficient MEK production, demonstrating the potential of 2-hydroxy-2-methylbutanenitrile in green chemistry.
3. Synthesis and Stereochemistry Analysis
Research by Strub et al. (2016) in "Arkivoc" focused on the synthesis and kinetic resolution of 3-hydroxy-2-methylenebutanenitrile, highlighting its relevance in stereochemistry and potential applications in pharmaceuticals and organic synthesis.
4. Enantiomer Quantitation in Wine
Gammacurta et al. (2018), in their study in OENO One, investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wines. Their work contributes to understanding the role of such compounds in wine aroma and taste.
5. In Vitro Characterization in White Clover
A study by Collinge and Hughes (1982) in "Archives of Biochemistry and Biophysics" showed that microsomal fractions in white clover can synthesize 2-hydroxy-2-methylbutanenitrile, indicating its role in the biosynthesis of cyanogenic glucosides in plants.
6. Gas-Phase Elimination Kinetics Study
The study of gas-phase elimination kinetics of related compounds by Chuchani et al. (1995) in the "International Journal of Chemical Kinetics" offers insights into the chemical behavior of 2-hydroxy-3-methylbutanenitrile under certain conditions.
7. Chromium(VI) Oxidation Mechanism
Research by Signorella et al. (1992) in "Polyhedron" examined the oxidation mechanism of 2-hydroxy-3-methylbutanoic acid by chromium(VI), providing a chemical understanding that could be extrapolated to 2-hydroxy-3-methylbutanenitrile.
8. Diastereoselectivity in Lipase-Catalyzed Reaction
Mitsukura et al. (1999) studied the additive effects on diastereoselectivity in the lipase-catalyzed hydrolysis of 3-hydroxy-2-methylbutanenitrile derivatives, as reported in the "Bulletin of the Chemical Society of Japan." Their work, available at this link, helps understand the enzymatic behavior of similar compounds.
properties
IUPAC Name |
2-hydroxy-3-methylbutanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-4(2)5(7)3-6/h4-5,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBPUNHOIVAUFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320985 | |
Record name | 2-hydroxy-3-methylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methylbutanenitrile | |
CAS RN |
15344-34-0 | |
Record name | 2-hydroxy-3-methylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxy-3-methylbutanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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